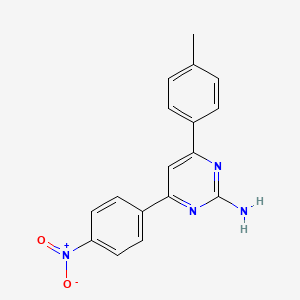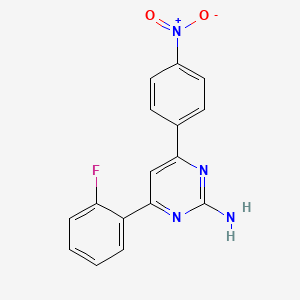
4-(Furan-2-yl)-6-(4-nitrophenyl)pyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Furan-2-yl)-6-(4-nitrophenyl)pyrimidin-2-amine (FNP) is an organic compound with a wide range of applications in scientific research. It is a member of the pyrimidine family, which is a group of nitrogen-containing heterocyclic compounds. FNP is used in a variety of laboratory experiments, including in the synthesis of other compounds and as a reagent in various biochemical and physiological studies. Additionally, potential future directions and applications of FNP will be discussed.
Aplicaciones Científicas De Investigación
4-(Furan-2-yl)-6-(4-nitrophenyl)pyrimidin-2-amine is used in a variety of scientific research applications. It can be used in the synthesis of other compounds, such as 4-amino-6-(4-nitrophenyl)pyrimidin-2-amine, which is used in the production of pharmaceuticals. 4-(Furan-2-yl)-6-(4-nitrophenyl)pyrimidin-2-amine is also used as a reagent in various biochemical and physiological studies. For example, it can be used to study the effects of drugs on the human body, as well as to study the effects of environmental toxins. Additionally, 4-(Furan-2-yl)-6-(4-nitrophenyl)pyrimidin-2-amine can be used in the synthesis of fluorescent probes, which are used to study the structure and function of proteins.
Mecanismo De Acción
4-(Furan-2-yl)-6-(4-nitrophenyl)pyrimidin-2-amine acts as an inhibitor of the enzyme dihydrofolate reductase (DHFR), which is involved in the metabolism of folic acid. 4-(Furan-2-yl)-6-(4-nitrophenyl)pyrimidin-2-amine binds to the active site of DHFR, which prevents the enzyme from catalyzing the reduction of dihydrofolate to tetrahydrofolate. This inhibition of DHFR activity leads to the accumulation of dihydrofolate, which then inhibits the synthesis of purines and pyrimidines, which are essential components of DNA and RNA.
Biochemical and Physiological Effects
The inhibition of DHFR activity by 4-(Furan-2-yl)-6-(4-nitrophenyl)pyrimidin-2-amine leads to a decrease in the production of purines and pyrimidines, which can lead to a variety of physiological effects. These effects include anemia, leukopenia, thrombocytopenia, and immunosuppression. Additionally, the inhibition of DHFR activity can lead to an increase in the levels of folic acid in the body, which can lead to a variety of adverse effects, including an increased risk of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 4-(Furan-2-yl)-6-(4-nitrophenyl)pyrimidin-2-amine in laboratory experiments has several advantages. It is relatively inexpensive and easy to synthesize, and it is a potent inhibitor of DHFR activity. Additionally, 4-(Furan-2-yl)-6-(4-nitrophenyl)pyrimidin-2-amine is relatively stable and can be stored for long periods of time without significant degradation. However, there are some limitations to the use of 4-(Furan-2-yl)-6-(4-nitrophenyl)pyrimidin-2-amine in laboratory experiments. It is toxic and should be handled with care, and its use in experiments involving human subjects must be closely monitored.
Direcciones Futuras
There are several potential future directions for the use of 4-(Furan-2-yl)-6-(4-nitrophenyl)pyrimidin-2-amine in scientific research. It could be used in the development of new drugs to treat diseases caused by the inhibition of DHFR activity, such as anemia and cancer. Additionally, 4-(Furan-2-yl)-6-(4-nitrophenyl)pyrimidin-2-amine could be used as a diagnostic tool to detect the presence of environmental toxins in the body. Finally, 4-(Furan-2-yl)-6-(4-nitrophenyl)pyrimidin-2-amine could be used in the synthesis of fluorescent probes to study the structure and function of proteins.
Métodos De Síntesis
4-(Furan-2-yl)-6-(4-nitrophenyl)pyrimidin-2-amine can be synthesized by the condensation of 4-nitrophenol and 2-amino-5-chloropyrimidine in the presence of a strong acid, such as hydrochloric acid. This reaction yields a yellow solid, which is then reacted with furan in an aqueous solution of sodium hydroxide. This reaction yields the final product, 4-(Furan-2-yl)-6-(4-nitrophenyl)pyrimidin-2-amine.
Propiedades
IUPAC Name |
4-(furan-2-yl)-6-(4-nitrophenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O3/c15-14-16-11(8-12(17-14)13-2-1-7-21-13)9-3-5-10(6-4-9)18(19)20/h1-8H,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDZHCQYEZIJADN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NC(=NC(=C2)C3=CC=C(C=C3)[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Furan-2-yl)-6-(4-nitrophenyl)pyrimidin-2-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-[(3-Pyridylimino)methyl]phenol](/img/structure/B6346859.png)





